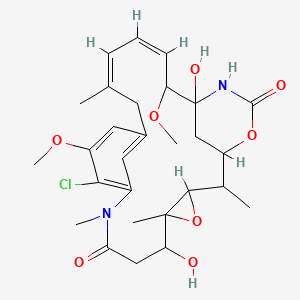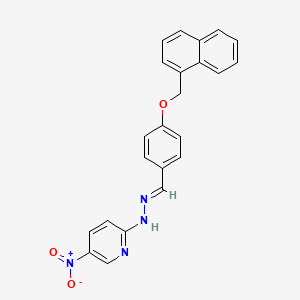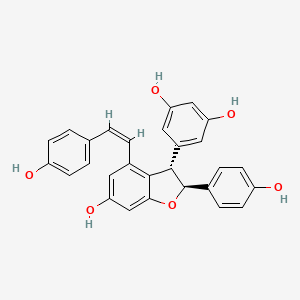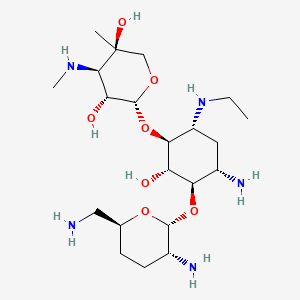![molecular formula C41H78NO8P B1242822 1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B1242822.png)
1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl substituent both at positions 1 and 2 is specified as (6Z)-octadecenoyl respectively. It has a role as a mouse metabolite. It derives from a petroselinic acid.
Applications De Recherche Scientifique
Lipid Transfer Assays
1,2-Di-[(6Z)-Octadecenoyl]-sn-Glycero-3-Phosphoethanolamine (hereinafter referred to by its chemical structure) is used in lipid transfer assays. These assays are critical for studying the dynamics and functions of lipids in various biological systems. The lipid transfer assay described by Zhang and Wang (2013) uses a variety of phospholipids, including this compound, to investigate lipid-protein interactions and lipid transfer between membranes (Zhang & Wang, 2013).
Interaction Studies with Membranes
The compound plays a significant role in studying interactions between small molecules and lipid membranes. Huang et al. (2013) utilized a pH modulation sensing platform to detect interactions between small molecules and lipid bilayers. The study involved various phospholipids, including our compound of interest, to understand these molecular interactions (Huang et al., 2013).
Gene Delivery Research
This compound is extensively used in gene delivery research. Wölk et al. (2015) investigated binary lipid mixtures, including our compound, for their potential in gene delivery. The study focused on the behavior of these mixtures in cell culture and their efficiency in DNA transfer (Wölk et al., 2015).
Biosensors and Bioelectrocatalysis
In biosensor development, this compound is used for creating lipid bilayer environments. Gomes et al. (2019) developed a biosensor for nitric oxide detection using a lipidic bilayer that included this compound. The study highlighted the importance of this compound in enhancing enzyme stability and electron transfer in biosensor applications (Gomes et al., 2019).
Liposome Research for Drug Delivery
This compound is vital in the development of liposomes for drug delivery. Liu (2015) reviewed the role of the compound in stabilizing cationic liposomes, which are crucial for non-viral gene carriers, highlighting its impact on membrane destabilization and liposome stability (Liu, 2015).
Protein-Liposome Interactions
The compound is also important in studying protein-liposome interactions. Triantafyllopoulou et al. (2022) investigated how the compound influences protein corona formation on liposomes, crucial for understanding nanoparticle behavior in pharmaceutical applications (Triantafyllopoulou et al., 2022).
Propriétés
Formule moléculaire |
C41H78NO8P |
|---|---|
Poids moléculaire |
744 g/mol |
Nom IUPAC |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-6-enoyl]oxypropyl] (Z)-octadec-6-enoate |
InChI |
InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h23-26,39H,3-22,27-38,42H2,1-2H3,(H,45,46)/b25-23-,26-24-/t39-/m1/s1 |
Clé InChI |
PFJVXUYPMJAMEJ-MLEXSCAZSA-N |
SMILES isomérique |
CCCCCCCCCCC/C=C\CCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCC/C=C\CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCC=CCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC=CCCCCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(5Z,8Z,13E)-25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1242740.png)



![N-[(E)-[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B1242748.png)




![10-[2-[4-(2,4-Difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B1242759.png)


